molecular formula C25H27NO5 B6082810 3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B6082810
M. Wt: 421.5 g/mol
InChI Key: HWSNCCGMBMICMA-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their wide range of biological activities, particularly as calcium channel blockers used in the treatment of hypertension and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component condensation involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different biological activities and applications .

Scientific Research Applications

3,5-Diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure . The molecular targets include the subunits of the L-type calcium channels, particularly the cav1.2 subunit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its benzyloxyphenyl group can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects and side effect profiles compared to other dihydropyridines .

Properties

IUPAC Name

diethyl 1-methyl-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-4-29-24(27)20-15-26(3)16-21(25(28)30-5-2)23(20)19-13-9-10-14-22(19)31-17-18-11-7-6-8-12-18/h6-16,23H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSNCCGMBMICMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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